5-Bromo-1H-pyrazolo[3,4-B]pyrazine
Overview
Description
“5-Bromo-1H-pyrazolo[3,4-B]pyrazine” is a chemical compound with the CAS Number: 1196152-90-5 and a molecular weight of 199.01 . It has a linear formula of C5H3BrN4 .
Synthesis Analysis
A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H has been introduced . Another study reported the synthesis of 38 pyrazolo[3,4-b]pyridine derivatives based on scaffold hopping and computer-aided drug design .
Physical And Chemical Properties Analysis
“5-Bromo-1H-pyrazolo[3,4-B]pyrazine” is a solid compound . It should be stored in an inert atmosphere at temperatures between 2-8°C .
Scientific Research Applications
Pyrazolo[3,4-b]pyridines belong to the bicyclic heterocyclic family, formed by the fusion of a pyrazole and a pyridine ring. Among these, 5-Bromo-1H-pyrazolo[3,4-b]pyrazine (Figure 1) has garnered significant interest due to its structural resemblance to purine bases like adenine and guanine .
Biomedical Applications
Now, let’s explore the exciting biomedical applications of this compound:
a. Anticancer Properties: Studies have investigated the potential of 5-Bromo-1H-pyrazolo[3,4-b]pyrazine as an anticancer agent. Its unique structure and tautomeric forms make it an intriguing candidate for targeted therapies .
b. Kinase Inhibition: Researchers have explored its interaction with kinases, including TRKA. Molecular docking studies provide insights into its binding mode and potential therapeutic implications .
c. Photophysical Properties: Understanding the photophysical behavior of 5-Bromo-1H-pyrazolo[3,4-b]pyrazine is crucial for applications in imaging, sensors, and optoelectronics .
d. Drug Design: Given its resemblance to purine bases, medicinal chemists have considered it in drug design. Rational modifications could lead to novel pharmaceutical agents .
Safety and Hazards
The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302-H315-H319-H335, indicating potential harm if swallowed, skin irritation, serious eye irritation, and respiratory irritation . Precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .
Mechanism of Action
Target of Action
The primary targets of 5-Bromo-1H-pyrazolo[3,4-B]pyrazine are Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer .
Mode of Action
5-Bromo-1H-pyrazolo[3,4-B]pyrazine interacts with its targets, the TRKs, by inhibiting their activities . TRKs are composed of an extracellular domain, which combines with endogenous ligands, an intercellular domain, and a transmembrane domain . Once activated, the intramembrane kinase domain is phosphorylated .
Biochemical Pathways
The activation of TRKs triggers downstream signal transduction pathways, including Ras/Erk, PLC-γ, and PI3K/Akt . These pathways are associated with the proliferation, differentiation, and survival of cells .
Result of Action
The inhibition of TRKs by 5-Bromo-1H-pyrazolo[3,4-B]pyrazine can lead to a decrease in cell proliferation and differentiation, potentially leading to a reduction in cancer growth .
properties
IUPAC Name |
5-bromo-1H-pyrazolo[3,4-b]pyrazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN4/c6-4-2-7-5-3(9-4)1-8-10-5/h1-2H,(H,7,8,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYXGMAXAMGHBMG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C2C=NNC2=N1)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40857176 | |
Record name | 5-Bromo-1H-pyrazolo[3,4-b]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40857176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1196152-90-5 | |
Record name | 5-Bromo-1H-pyrazolo[3,4-b]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40857176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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